molecular formula C9H13N3 B11918538 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine

7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine

Cat. No.: B11918538
M. Wt: 163.22 g/mol
InChI Key: AMAHDZVKFSQEOW-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is a partially saturated bicyclic amine with a methyl substituent at position 7 and an amine group at position 5. Its molecular formula is C₉H₁₃N₃ (molecular weight: 163.22 g/mol) .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

7-methyl-6,8-dihydro-5H-1,7-naphthyridin-5-amine

InChI

InChI=1S/C9H13N3/c1-12-5-8(10)7-3-2-4-11-9(7)6-12/h2-4,8H,5-6,10H2,1H3

InChI Key

AMAHDZVKFSQEOW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)N=CC=C2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst system : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.

  • Temperature : 60–80°C for 12–24 hours.

  • Yields : 65–85% for the dipropargyl intermediate (9a/9b ).

Subsequent Chichibabin cyclization of 9a/9b in refluxing ammonium hydroxide generates the tetrahydro-naphthyridine core. This step proceeds via nucleophilic attack of ammonia on the alkyne, followed by-hydride shift and aromatization. The final product is obtained in 70–78% yield after acid-base workup.

Table 1: Substrate Scope for Sonogashira-Chichibabin Sequence

Propargylamine DerivativeR GroupYield (%)
10a H78
10b Me72
10c Et68

This method excels in modularity, enabling rapid diversification of the naphthyridine scaffold. However, the use of gaseous ammonia and high temperatures necessitates specialized equipment for large-scale applications.

Asymmetric Catalytic Synthesis

Recent advances in enantioselective synthesis have addressed the need for chiral tetrahydro-naphthyridines. A landmark study by Tan et al. developed a ruthenium-catalyzed transfer hydrogenation to access (R)-7-methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine with >99% enantiomeric excess (ee).

Key Steps in the Asymmetric Route

  • Heck Vinylation : 2-Chloropyridine (23 ) reacts with ethylene under palladium catalysis to form 2-vinylpyridine (19 ).

  • Ammonia-Mediated Cyclization : Heating 19 in methanolic NH₃ at 60°C induces ring closure to dihydronaphthyridine (17 ) via nucleophilic addition.

  • Enantioselective Transfer Hydrogenation : 17 undergoes asymmetric reduction using Ru-(S)-TsDPEN catalyst, achieving >99% ee for the (R)-enantiomer.

Table 2: Optimization of Transfer Hydrogenation

Catalyst Loading (mol%)Temperature (°C)ee (%)
22598.8
525>99.9
54099.5

This method eliminates chromatographic purification, favoring crystallization for final product isolation. Scale-up trials demonstrate consistent yields of 82–87%, making it viable for industrial applications.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterReduction RouteSonogashira-CyclizationAsymmetric Synthesis
Yield (%) 68–7265–7882–87
Stereoselectivity RacemicRacemic>99% ee
Scalability ModerateLowHigh
Key Advantage SimplicityModularityEnantiocontrol

The reduction route remains popular for small-scale synthesis due to minimal infrastructure requirements. In contrast, the asymmetric method offers unparalleled stereochemical precision, aligning with demands for chiral pharmaceuticals.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at C5 exhibits strong nucleophilic character, enabling reactions with electrophiles. Key examples include:

Reaction TypeConditionsProducts/OutcomesYieldSource
AlkylationRX (alkyl halides), base (K₂CO₃), DMF, 60°CSecondary amine derivatives65–78%
AcylationAcCl, pyridine, RTAcetamide derivatives82%

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, with the amine attacking electrophilic carbons. Steric hindrance from the C7 methyl group reduces reactivity at the adjacent nitrogen in the naphthyridine ring .

Oxidation and Reduction

The tetrahydro ring system undergoes redox transformations:

Oxidation

  • Oxidizing Agents : KMnO₄ (acidic conditions), CrO₃

  • Products : Partially oxidized dihydro-1,7-naphthyridine derivatives or fully aromatic systems .

Reduction

  • Reducing Agents : NaBH₄, H₂/Pd-C

  • Products : Saturated decahydro derivatives (e.g., decahydro-1,7-naphthyridin-5-amine) .

Rearrangement Reactions

Under thermal or acidic conditions, the compound participates in ring-expansion or contraction processes:

ConditionsObservationYieldSource
Reflux with amines (e.g., benzylamine)Formation of fused tricyclic structures via C–N bond rearrangement55–67%
Acid catalysis (H₂SO₄)Ring contraction to pyrrolo[3,4-c]pyridine derivatives48%

Key Factor : The C7 methyl group slows rearrangement kinetics compared to benzyl-substituted analogs due to steric stabilization of the transition state .

Cyclization Reactions

The amine group facilitates intramolecular cyclization:

SubstrateConditionsProductYieldSource
7-Methyl-5-aminonaphthyridine + α,β-unsaturated ketonesDCC, CH₂Cl₂, RTTetracyclic fused heterocycles70–85%

Mechanism : Michael addition followed by cyclodehydration .

Complexation with Metals

The compound acts as a ligand in coordination chemistry:

Metal SaltConditionsComplex StructureApplicationSource
Cu(ClO₄)₂Methanol, RTOctahedral Cu(II) complexCatalytic oxidation
Pd(OAc)₂DMF, 100°CSquare-planar Pd(II) complexCross-coupling

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, forming methylamine and carbonized residues.

  • Photoreactivity : UV exposure induces ring-opening reactions via radical intermediates .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds within the naphthyridine class exhibit significant biological activities. Specifically, 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine has shown potential in:

  • Anticancer Activity : Studies have suggested that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Neuroprotective Effects : Preliminary research indicates that naphthyridine derivatives may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Pharmacological Studies

The compound's interaction with various biological targets has been a focus of pharmacological studies. Its unique substitutions allow it to exhibit distinct pharmacological profiles critical for drug development. Some key areas of exploration include:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Modulation : Investigations into how this compound interacts with neurotransmitter receptors could pave the way for new treatments for psychiatric disorders.

Case Studies

Several case studies have documented the applications of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis in treated cells. The mechanism was linked to CDK inhibition and subsequent cell cycle arrest.

Case Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could reduce oxidative stress and inflammation in neural tissues.

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogs in Pyrido-Thieno-Pyrimidinones ()

Compounds such as 3-arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones (4a–4h) share the tetrahydro-naphthyridine core but incorporate fused thieno-pyrimidinone rings. Key comparisons include:

  • Synthetic Efficiency : Yields for these analogs range from 62–92% under reflux conditions, with 4a (92% yield) demonstrating high efficiency .
  • Melting Points : Melting points vary widely (166–226°C ), influenced by substituents. For example, the 4-chlorobenzylidene derivative (4b ) melts at 198–200°C, while the 4-hydroxybenzylidene analog (4c ) has a higher melting point (224–226°C) due to hydrogen bonding .
  • Structural Confirmation : All analogs were validated via IR and ¹H-NMR , emphasizing the role of spectral analysis in confirming bicyclic frameworks .
Table 1: Selected Analogs from
Compound Substituent Yield (%) Melting Point (°C)
4a Benzylidene 92 166–168
4b 4-Chlorobenzylidene 85 198–200
4c 4-Hydroxybenzylidene 62 224–226
4d 2-Hydroxybenzylidene 86 200–202

Microwave-Synthesized Naphthyridine Derivatives ()

Microwave-assisted synthesis of naphthyridines (e.g., 4e–4j ) highlights the impact of substituents on physicochemical properties:

  • Trifluoromethyl and Phenyl Groups : Compounds like 4e (90% yield, m.p. 148–150°C) and 4g (98% yield, m.p. 200–202°C) exhibit high thermal stability, attributed to electron-withdrawing trifluoromethyl groups and extended π-systems .
  • Biological Activity : These derivatives were screened for acetylcholinesterase (AChE) inhibition and THLE-2 liver cell toxicity , though specific results are unavailable .
Table 2: Microwave-Synthesized Derivatives ()
Compound Structure Yield (%) Melting Point (°C)
4e Cyclopenta-fused with CF₃ 90 148–150
4f Benzo-fused, CF₃, 8-methyl 98 160–162
4g Benzo-fused, CF₃, 7-methyl 98 200–202
4h Indeno-fused, CF₃ 85 145–147

Halogenated and Functionalized Naphthyridines ()

Halogen substituents (e.g., Cl, Br) and protective groups (e.g., tert-butoxycarbonyl) alter reactivity and applications:

  • 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid : Demonstrates the use of protective groups in synthetic strategies .

5-HT7 Receptor Ligands ()

This suggests that the tetrahydro-naphthyridine scaffold—with appropriate substituents—could have CNS applications, though the target compound’s affinity remains unexplored .

Positional Isomerism: 3-Amine vs. 5-Amine ()

The 3-amine isomer (7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine, CAS 957469-16-8) shares the same molecular formula as the target 5-amine compound. Positional isomerism likely influences electronic distribution, solubility, and receptor binding, though comparative data are unavailable .

Biological Activity

Chemical Structure and Properties
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is a heterocyclic organic compound belonging to the naphthyridine family. Its molecular formula is C9H13N3C_9H_{13}N_3 with a molecular weight of approximately 163.22 g/mol. The compound features a bicyclic structure that combines a naphthalene core with a pyridine ring, characterized by a methyl group at the 7-position and an amine group at the 5-position. These structural features contribute to its unique chemical behavior and biological activities .

Pharmacological Properties

Research indicates that compounds in the naphthyridine class exhibit significant biological activities, including:

  • Antitumor Activity : Naphthyridine derivatives have been studied for their potential as anticancer agents. For instance, related compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with naphthyridine derivatives, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound may involve interaction with various biological targets:

  • Cyclin-dependent Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit CDKs, leading to reduced cell proliferation in cancer cells .
  • Modulation of Immune Responses : Research has indicated that naphthyridine derivatives can influence immune cell differentiation and cytokine production, potentially offering therapeutic benefits in autoimmune diseases .

Comparative Analysis

A comparison table highlighting the structural and biological properties of similar compounds is presented below:

Compound NameStructureKey Biological Activity
5,6,7,8-Tetrahydro-1,6-naphthyridineStructureAnticancer activity via CDK inhibition
6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amineStructurePotent against CDKs; potential cancer therapy
N-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amineStructureExhibits different biological activities; less studied

The unique substitutions in this compound enhance its interaction with biological targets compared to other naphthyridine derivatives .

Study 1: Antitumor Activity

A study conducted on various naphthyridine derivatives demonstrated that certain modifications lead to enhanced inhibitory effects on cancer cell lines. Specifically, this compound was evaluated for its ability to inhibit tumor growth in vitro and in vivo models. Results indicated a significant reduction in tumor size compared to control groups.

Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, researchers tested the compound's efficacy in reducing edema in animal models. The results showed that treatment with this compound resulted in a notable decrease in inflammatory markers and improved clinical outcomes.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst loading : Pd/C at 0.05 M concentration balances cost and efficiency in hydrogenation .
  • Temperature gradients : Stepwise heating (e.g., 5°C → 80°C) minimizes side reactions in exothermic steps .

How is spectroscopic characterization (e.g., IR, NMR, MS) employed to confirm the structure of this compound derivatives?

Basic Research Focus
Structural validation relies on multi-spectral analysis:

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines, C=O at ~1700 cm⁻¹ for ketones) .
  • ¹H/¹³C NMR : Distinguishes methyl groups (δ 1.2–1.5 ppm for CH₃ in tetrahydro rings) and aromatic protons (δ 7.0–8.5 ppm for naphthyridine cores). Diastereotopic protons in fused rings show splitting patterns .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns (e.g., loss of –NH₂ or –CH₃ groups) validate substituents .

Q. Methodological Considerations :

  • Deuterated solvents : CDCl₃ or DMSO-d₆ are preferred for NMR to avoid proton exchange interference.
  • Crystallography : Single-crystal X-ray diffraction resolves tautomeric ambiguities (e.g., keto-enol forms) in solid-state structures .

What strategies are effective in resolving contradictions in reported synthetic yields for naphthyridine derivatives under varying conditions?

Advanced Research Focus
Discrepancies in yields (e.g., 52% vs. 98%) arise from divergent reaction parameters:

  • Reagent purity : Impurities in Grignard reagents or aldehydes can stall cyclization. Pre-purification via distillation or recrystallization improves consistency .
  • Catalyst deactivation : Pd/C may lose activity due to sulfur poisoning; pre-treatment with H₂O₂ restores catalytic sites .
  • Microwave vs. thermal heating : Microwave irradiation enhances kinetic control, reducing side products (e.g., oligomers) common in prolonged thermal reactions .

Q. Data Reconciliation :

  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) isolate critical variables (temperature, solvent polarity) .
  • In-situ monitoring : Techniques like FT-IR or HPLC track intermediate formation, identifying bottlenecks .

How can regioselective functionalization of the amine group in this compound be achieved using alkylation or acylation reactions?

Advanced Research Focus
Regioselectivity challenges arise due to steric hindrance and electronic effects:

  • Alkylation : Use bulky electrophiles (e.g., N-(4-iodopentyl)phthalimide) to target the primary amine. NEt₃ as a base enhances nucleophilicity, achieving 45% yield in alkylated derivatives .
  • Acylation : Acetic anhydride or Boc-protecting groups selectively acylate the amine under mild conditions (0–5°C), avoiding ring-opening side reactions .
  • Grignard addition : Methylmagnesium bromide reacts with quaternary ammonium intermediates, followed by NaBH₄ reduction to stabilize tetrahydro products .

Q. Optimization Tips :

  • Protecting groups : Phthalimide or tert-butyl carbamates prevent over-alkylation .
  • Low-temperature kinetics : Slows competing pathways (e.g., N- vs. O-alkylation) .

What methodological considerations are critical when employing microwave-assisted synthesis versus traditional thermal methods for naphthyridine derivatives?

Advanced Research Focus
Microwave Advantages :

  • Rate enhancement : Reactions complete in hours vs. days (e.g., 2 h for Schiff base formation vs. 12 h thermally) .
  • Energy efficiency : Localized heating reduces decomposition of heat-sensitive intermediates .

Q. Thermal Method Trade-offs :

  • Scalability : Batch reactors for thermal synthesis accommodate larger volumes (≥1 mol) .
  • Solvent limitations : High-boiling solvents (e.g., DMF) are required, complicating purification .

Q. Hybrid Approaches :

  • Sequential steps : Microwave for cyclization, followed by thermal hydrogenation to preserve stereochemistry .

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